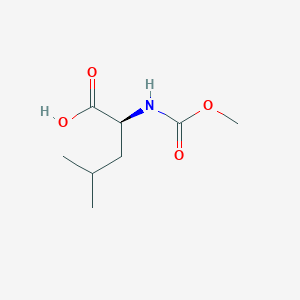

N-Carbomethoxy-L-leucine

Overview

Description

N-Carbomethoxy-L-leucine is a compound with the molecular formula C8H15NO4 . It has a molecular weight of 189.209 . The systematic names for this compound include (S)-2-(Methoxycarbonylamino)-4-methylpentanoic acid, L-Leucine, N-(Methoxycarbonyl)-, and L-Leucine, N-Carboxy-, N-Methyl ester .

Molecular Structure Analysis

The molecular structure of this compound consists of an L-leucine backbone with a carbomethoxy group attached . The stereochemistry is absolute .Scientific Research Applications

Leucine in Insulin Secretion and Glucose Metabolism

Leucine plays a significant role in regulating insulin secretion from pancreatic beta cells. It functions both as a metabolic fuel and as an allosteric activator of glutamate dehydrogenase, enhancing glutaminolysis. This action of leucine on pancreatic beta cells is crucial for controlling protein synthesis and regulating cell metabolism across various cell types. Moreover, long-term treatment with leucine has shown potential in improving insulin secretory dysfunction in human diabetic islets, highlighting its importance in glycemic control in type 2 diabetes (Yang et al., 2010).

Leucine in Protein and Energy Metabolism

Leucine's role extends to protein and energy metabolism, where it activates the mammalian target of rapamycin (mTOR) signaling pathway in skeletal muscle, adipose tissue, and placental cells. This activation promotes energy metabolism, including glucose uptake, mitochondrial biogenesis, and fatty acid oxidation, to provide energy for protein synthesis while inhibiting protein degradation. The metabolites of leucine, such as α-ketoisocaproate (α-KIC) and β-hydroxy-β-methylbutyrate (HMB), have been noted for their nutritional supplementation potential to increase protein synthesis and regulate energy homeostasis (Duan et al., 2015).

Leucine and Muscle Recovery

Leucine supplementation enhances skeletal muscle recovery following exercise, demonstrating the amino acid's ability to stimulate muscle protein synthesis independently of increased plasma insulin levels. This property makes leucine particularly valuable for sports nutrition and recovery protocols (Anthony et al., 1999).

Mechanism of Action

Target of Action

N-Carbomethoxy-L-leucine is a derivative of the amino acid leucine . It’s known that leucine and its derivatives interact with various transporters and enzymes in the body .

Mode of Action

It’s known that acetylation of leucine switches its uptake into cells from the l-type amino acid transporter (lat1) used by leucine to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) . This switch in transporters allows for a different distribution and metabolic processing of the compound within the body .

Biochemical Pathways

It’s known that leucine and its derivatives can be involved in various metabolic pathways . For instance, leucine is part of the branched-chain amino acids catabolic pathway .

Pharmacokinetics

It’s known that acetylation of leucine changes its pharmacokinetic properties . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-L-leucine . Moreover, the enantiomers of N-acetyl-leucine show unexpected and large differences in pharmacokinetics .

Result of Action

It’s known that n-acetyl-l-leucine, a related compound, is being developed as a drug for rare and common neurological disorders . It’s also known that N-acetyl-L-leucine enters metabolic pathways, and its effects are mediated via its metabolic products .

Action Environment

It’s known that the environment can affect the uptake and metabolism of leucine and its derivatives .

Biochemical Analysis

Biochemical Properties

N-Carbomethoxy-L-leucine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is known to inhibit leucine aminopeptidases, which are metalloexopeptidases that catalyze the sequential removal of leucine amino acids from the N-termini of polypeptides or proteins . This inhibition can affect various metabolic pathways and cellular processes, making this compound a valuable tool in biochemical research.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to activate the mTORC1 signaling pathway, which is crucial for cell growth and proliferation . By blocking the inhibitory effect of the protein sestrin 2 on the GATOR2 complex, this compound enhances mTORC1 activity, leading to increased protein synthesis and cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It is transported into cells via the L-type amino acid transporter 1 (LAT1), which facilitates its uptake and subsequent activation of the mTORC1 pathway . This activation involves the phosphorylation of downstream effectors such as p70 ribosomal S6 kinase 1, leading to enhanced protein synthesis and cell growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, this compound has been observed to maintain its inhibitory activity on leucine aminopeptidases over extended periods, making it a reliable tool for long-term biochemical studies .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, it has been shown to improve neurological symptoms and enhance motor and cognitive functions in models of Niemann-Pick disease type C . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the catabolism of branched-chain amino acids. It is metabolized to produce acetoacetate and acetyl-CoA, which are key intermediates in energy production and biosynthetic processes . This compound also interacts with enzymes such as alanine-valine aminotransferase and pyruvate carboxylase, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed via specific transporters and binding proteins. The L-type amino acid transporter 1 (LAT1) plays a significant role in its uptake, particularly in tissues with high metabolic activity such as the brain and muscles . This transporter-mediated distribution ensures that this compound reaches its target sites effectively.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, its localization can be influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .

Properties

IUPAC Name |

(2S)-2-(methoxycarbonylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-5(2)4-6(7(10)11)9-8(12)13-3/h5-6H,4H2,1-3H3,(H,9,12)(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRGOLCTGVFFGS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74761-37-8 | |

| Record name | N-Carbomethoxy-L-leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074761378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-methoxycarbonyl-L-Leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CARBOMETHOXY-L-LEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5876W7XGGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

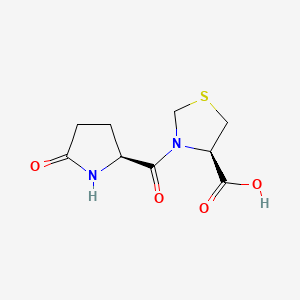

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.